molecular formula C6HCl3N2S B13927774 2,4,6-trichloroThiazolo[4,5-c]pyridine

2,4,6-trichloroThiazolo[4,5-c]pyridine

Cat. No.: B13927774
M. Wt: 239.5 g/mol
InChI Key: RIASYAQAHXGEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorothiazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with chlorine substituents at positions 2, 4, and 4. The thiazolo[4,5-c]pyridine core is characterized by its bicyclic structure, where the sulfur-containing thiazole ring is fused to the nitrogen-rich pyridine ring. The chlorine substituents significantly influence the compound’s electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Chlorine atoms at these positions enhance halogen bonding interactions, which can improve binding affinity to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C6HCl3N2S

Molecular Weight

239.5 g/mol

IUPAC Name

2,4,6-trichloro-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6HCl3N2S/c7-3-1-2-4(5(8)10-3)11-6(9)12-2/h1H

InChI Key

RIASYAQAHXGEAA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TrichloroThiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-aminothiazole with a chlorinated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2,4,6-TrichloroThiazolo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-TrichloroThiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-TrichloroThiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-TrichloroThiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The presence of three chlorine atoms in 2,4,6-trichlorothiazolo[4,5-c]pyridine likely enhances its binding affinity compared to mono- or di-chlorinated analogs. Halogen bonding interactions are critical for targeting enzymes such as kinases or proteases .
  • Positional Isomerism : Substituent positions (e.g., 2,4,6 vs. 2,7) significantly alter electronic and steric effects, impacting solubility and target specificity .

Comparison with Other Fused Heterocycles

Beyond thiazolo[4,5-c]pyridine derivatives, structurally distinct fused heterocycles exhibit divergent pharmacological profiles:

Compound Class Core Structure Key Biological Activity Distinguishing Features Reference
Thiazolo[4,5-c]pyridine Thiazole + pyridine Enzyme inhibition, anticancer Halogen substituents enhance reactivity
Pyrazolo[3,4-b]pyridine Pyrazole + pyridine Kinase inhibition Lacks sulfur atom; different ring fusion
Imidazo[4,5-c]pyridine Imidazole + pyridine Neuroprotection, kinase inhibition Nitrogen-rich core improves solubility
Triazolo[4,5-c]pyridine Triazole + pyridine Antimicrobial activity Additional nitrogen atoms alter polarity

Key Observations :

  • Electronic Properties : The sulfur atom in thiazolo[4,5-c]pyridine contributes to distinct electronic interactions compared to nitrogen-rich analogs like imidazo or triazolo derivatives .
  • Biological Targets : Thiazolo[4,5-c]pyridine derivatives are more commonly associated with enzyme inhibition, whereas pyrazolo and triazolo derivatives often target kinases or microbial pathways .

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of 2,4,6-trichlorothiazolo[4,5-c]pyridine can be inferred from related compounds:

Property 2,4,6-Trichlorothiazolo[4,5-c]pyridine 2,7-Dichlorothiazolo[4,5-c]pyridine Thiazolo[4,5-b]pyridine
Molecular Weight (g/mol) ~260 (estimated) 216.07 150.19
LogP (Lipophilicity) High (due to 3 Cl atoms) Moderate Low
Solubility in Water Low Low Moderate
Halogen Bonding Potential High Moderate None

Key Observations :

  • Lipophilicity : The trichloro derivative’s high LogP suggests improved membrane permeability but may require formulation adjustments for bioavailability .
  • Solubility : Chlorine substituents reduce aqueous solubility, necessitating structural modifications (e.g., carboxylate groups) for drug development .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Thiazolo[4,5-c]pyridine derivatives with chlorine substituents exhibit potent inhibition of enzymes like kinases and proteases. For example, 2-chlorothiazolo[4,5-c]pyridine inhibits enzymes involved in cancer progression via halogen bonding with active-site residues .
  • Antimicrobial Activity: Chlorinated analogs demonstrate variable efficacy.
  • Structural-Activity Relationship (SAR) : Adding chlorine atoms at positions 2, 4, and 6 likely enhances target affinity but may reduce metabolic stability due to increased molecular weight and steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.